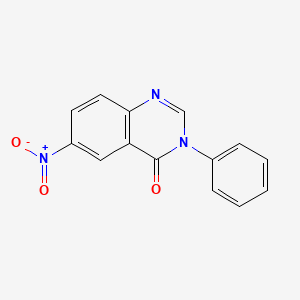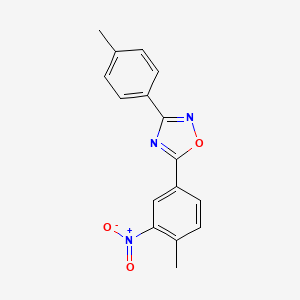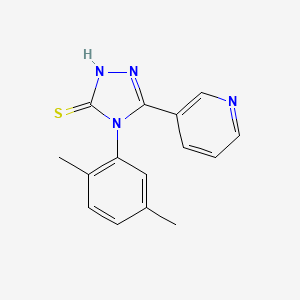
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as DMFP-AA, is a chemical compound that has been the focus of scientific research due to its potential pharmacological properties. DMFP-AA is a member of the acrylonitrile family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have antioxidant activity. It has also been shown to have a neuroprotective effect by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a range of conditions, making it suitable for long-term storage. However, this compound has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could investigate the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to yield this compound.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. In a study conducted on mice, this compound was found to significantly reduce inflammation in the paw of the mice. Another area of research has focused on its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells in a dose-dependent manner.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-7-12(10-17(16)21-2)9-13(11-19)14-5-3-4-6-15(14)18/h3-10H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNHYYIVZWSHI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)

![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)

![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)